Research has shown that mucochloric acid derivatives, when attached to sugar molecules, exhibit cytotoxic (cell-killing) effects on human cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer) []. The specific sugar moiety and linker used can influence the potency of these derivatives [].
The precise mechanism by which mucochloric acid derivatives exert their antitumor effects remains unclear. However, researchers suggest they may interfere with cell proliferation and induce cell death through various pathways []. Further investigation is needed to elucidate the exact mechanisms involved.
Mucochloric acid, chemically known as beta-dichloro-beta-formylacrylic acid, is an organic compound with the formula C₄H₃Cl₂O₂. It is characterized by its straight-chain structure, although it can also exist in a cyclic form. This compound is primarily synthesized through the chlorination of furoic acid or by the reaction of furfural with chlorine in an aqueous hydrochloric acid solution . Mucochloric acid is recognized for its unique reactivity due to the presence of both chlorine and carbonyl functional groups, making it a versatile intermediate in organic synthesis.
Mucochloric acid has been studied for its biological effects, particularly its mutagenicity. Research indicates that it can induce DNA strand breaks, which are critical in assessing its potential as a mutagen . Studies have shown that increasing concentrations of glutathione can mitigate DNA damage caused by mucochloric acid, suggesting a possible protective mechanism against its mutagenic effects . Additionally, mucochloric acid has been identified as a disinfection byproduct in water treatment processes.
There are several established methods for synthesizing mucochloric acid:
Mucochloric acid finds application in various fields:
Interaction studies have revealed that mucochloric acid can react with various biological molecules, leading to significant implications in biochemistry:
Mucochloric acid is part of a broader class of compounds known as mucohalic acids. Here are some similar compounds:
Mucochloric acid stands out due to its specific reactivity patterns and the ability to form diverse derivatives through reactions with nucleophiles, making it a unique compound within this category.
Mucochloric acid possesses the molecular formula C4H2Cl2O3, representing a dichlorinated organic acid with a molecular weight of 168.96 grams per mole [1] [2] [3]. The compound is systematically named as (2Z)-2,3-dichloro-4-oxobut-2-enoic acid according to International Union of Pure and Applied Chemistry nomenclature standards [1] [4]. The Chemical Abstracts Service registry number for this compound is 87-56-9, providing a unique identifier for chemical databases and regulatory documentation [1] [2] [3].
The molecular structure consists of a four-carbon chain containing two chlorine substituents, three oxygen atoms, and two hydrogen atoms [1] [6]. The compound exists as a halogenated derivative of malealdehydic acid, incorporating both carboxylic acid and aldehyde functional groups within its molecular framework [4] [6]. The European Community number 201-752-4 serves as an additional regulatory identifier for this chemical substance [1].
Mucochloric acid exhibits geometric isomerism due to the presence of a carbon-carbon double bond within its molecular structure [4] [6]. The compound predominantly exists in the Z-configuration, where the chlorine substituents and the carboxylic acid group are positioned on the same side of the double bond [1] [4] [6]. This stereochemical arrangement is indicated by the (2Z) designation in its systematic name [1] [4].
Research has demonstrated that mucochloric acid can exist in both open-chain and cyclic forms, with the cyclic form being the 3,4-dichloro-5-hydroxy-2(5H)-furanone structure [22] [28]. Spectroscopic evidence indicates that in alcoholic solution, mucochloric acid exists almost entirely in the cyclic form rather than the open-chain configuration [22]. The compound can undergo isomerization reactions under specific conditions, particularly in the presence of heat or catalysts [22] [27].
The molecular geometry around the double bond influences the chemical reactivity and physical properties of the compound [15] [16]. Nuclear magnetic resonance spectroscopy studies have revealed that the compound maintains its geometric configuration under normal storage conditions, with minimal spontaneous isomerization occurring at room temperature [15] [27].
Mucochloric acid exhibits a melting point range of 124-128 degrees Celsius, with most commercial preparations showing clear melting within the 124-130 degrees Celsius range [2] [3] [5] [9]. The thermal characteristics indicate that the compound maintains structural integrity up to its melting point, beyond which thermal decomposition may occur [2] [11].
The compound demonstrates heat sensitivity, requiring careful temperature control during storage and handling [2] [11]. Thermal analysis reveals that mucochloric acid undergoes phase transitions typical of crystalline organic compounds, with the melting process occurring as a clear transition without apparent decomposition at the melting point [5] [13].
| Property | Value (°C) | Reference |
|---|---|---|
| Melting Point Range | 124-128 | [2] [3] [9] |
| Clear Melt | 124-130 | [5] |
| Storage Temperature | 0-10 (refrigerated) | [2] [11] |
The estimated boiling point of mucochloric acid is approximately 238.75 degrees Celsius, though this value represents a rough approximation based on computational models [3] [9]. The compound exhibits low volatility at room temperature, with a vapor pressure of 0.00186 millimeters of mercury at 25 degrees Celsius [10] [25].
The flash point occurs at 186 degrees Celsius (equivalent to 212 degrees Fahrenheit), indicating the temperature at which the compound can form ignitable vapor-air mixtures [3] [7]. These thermal properties suggest that mucochloric acid has relatively low volatility under standard laboratory conditions [25].
The Henry's law constant for mucochloric acid is estimated at 8.7 × 10^-11 atmosphere-cubic meters per mole at 25 degrees Celsius, indicating minimal tendency for volatilization from aqueous solutions [25].
Mucochloric acid possesses a density of 1.85 grams per cubic centimeter at 20 degrees Celsius, indicating a relatively dense crystalline solid [3] [7]. Alternative density measurements report values of 1.648 grams per cubic centimeter, with variations potentially attributable to different crystal forms or measurement conditions [10].
The refractive index of mucochloric acid is estimated at 1.4730, representing the optical density of the compound [3] [9] [14]. This value falls within the typical range for organic compounds containing halogen substituents and suggests moderate optical density [14].
The specific gravity and bulk density properties indicate that mucochloric acid crystals are denser than water, which influences its behavior in aqueous systems and separation processes [3] [10].
Mucochloric acid crystallizes in the form of white to light yellow powder or crystal structures [2] [3]. The compound forms monoclinic prisms when crystallized from ether and ligroin solvents, while plates are obtained when crystallizing from water [25].
The crystalline structure exhibits stability under ambient conditions but demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere [14]. This hygroscopic nature necessitates storage under controlled humidity conditions to maintain crystal integrity [2] [11].
X-ray crystallographic studies would be required to fully elucidate the three-dimensional arrangement of molecules within the crystal lattice, though such detailed structural data was not identified in the current literature review [23].
Mucochloric acid exhibits variable solubility depending on the solvent system and temperature conditions [3] [11] [13]. In cold water, the compound shows limited solubility with approximately 27 grams dissolving per liter [3] [9]. However, solubility increases significantly in hot water, allowing for complete dissolution [3] [14].
The compound demonstrates good solubility in organic solvents including ethanol, ether, and hot benzene [14]. Alcoholic solvents generally provide excellent dissolution characteristics for mucochloric acid [11] [13].
| Solvent | Solubility | Reference |
|---|---|---|
| Water (cold) | 27 g/L | [3] [11] |
| Water (hot) | Soluble | [3] [14] |
| Ethanol | Soluble | [14] |
| Ether | Soluble | [14] |
| Hot Benzene | Soluble | [14] |
The surface tension of mucochloric acid solutions has been measured at 72.58 millinewtons per meter at a concentration of 998 grams per liter and a temperature of 21 degrees Celsius [3] [7]. This value indicates moderate surface activity compared to pure water [7].
The surface tension properties influence the wetting behavior and interfacial characteristics of mucochloric acid solutions [7]. These measurements are particularly relevant for applications involving liquid-liquid or liquid-solid interfaces [3].
Mucochloric acid exhibits significant reactivity due to the presence of both electrophilic and nucleophilic centers within its molecular structure [15] [16]. The compound demonstrates particular reactivity toward nucleophilic species, with hydroxide ions attacking the molecule through both first-order and second-order kinetic pathways [15] [16].
The reactivity profile includes susceptibility to hydration reactions, where the aldehyde group forms hydrates in aqueous solution [15] [16]. Approximately 20 percent of mucochloric acid exists in the hydrated form under equilibrium conditions, which significantly affects its electrophilic character [15] [16].
Research has demonstrated that mucochloric acid undergoes nucleophilic substitution reactions, particularly with nitrogen-containing nucleophiles [19] [32]. The compound also participates in condensation reactions with active methylene compounds under Lewis acid catalysis [12].
Mucochloric acid functions as a weak organic acid with a dissociation constant (pKa) of 4.20 at 25 degrees Celsius [29]. This pKa value indicates that the compound is significantly more acidic than typical carboxylic acids such as acetic acid [29] [30].
In aqueous solution at a concentration of 27 grams per liter, mucochloric acid produces a pH of 2.4 at 20 degrees Celsius, confirming its acidic nature [3]. The acid-base behavior is influenced by the electron-withdrawing effects of the chlorine substituents, which increase the acidity of the carboxylic acid group [29].
The compound can undergo deprotonation reactions under basic conditions, with the carboxylate anion exhibiting different reactivity patterns compared to the neutral acid form [15] [16]. The hydrated forms of mucochloric acid also participate in acid-base equilibria, adding complexity to the overall chemical behavior [15] [16].
Mucochloric acid demonstrates chemical stability under ambient storage conditions when properly maintained [7] [14]. The compound remains stable in air but exhibits hygroscopic properties that require controlled storage environments [14].
Under basic conditions, mucochloric acid undergoes reaction with hydroxide ions to form mucoxyhalic acid derivatives [15] [16]. The reaction becomes kinetically significant at moderately high hydroxide concentrations, though it remains negligible at physiological pH values [15] [16].
Thermal stability extends to the melting point range, beyond which decomposition may occur [2] [11]. The compound requires storage under inert gas atmosphere and refrigerated conditions to maintain long-term stability [2] [11]. Heat sensitivity necessitates avoiding exposure to elevated temperatures during handling and processing [2] [11].
Limited specific information regarding the photochemical properties of mucochloric acid was identified in the reviewed literature [27]. However, related research on similar halogenated compounds suggests potential photochemical reactivity under ultraviolet irradiation conditions [27].
The presence of conjugated double bonds and halogen substituents may contribute to photochemical processes, though detailed photostability studies would be required to fully characterize these properties [27]. The compound's behavior under various lighting conditions during storage and handling remains an area requiring further investigation [27].
The most advanced industrial production method for mucochloric acid involves continuous production systems that utilize sophisticated recirculation technology [1]. This process represents a significant advancement over traditional batch methods, achieving yields of 94-96% compared to the 65% yields obtained through conventional approaches [1] [2].
The continuous production system operates through a closed-loop reactor design where the reaction mixture is continuously circulated through the system. The key innovation lies in maintaining precise control over the reactant feeding rates and reaction conditions. Fresh water or aqueous washing liquor from previously isolated mucochloric acid is continuously supplied to maintain optimal reaction conditions [1].
During operation, approximately 1.15 liters per hour of reaction mixture with a density of 1.283 g/ml is continuously withdrawn through an overflow system. The liquid is then cooled to 20°C while stirring, causing mucochloric acid to crystallize out as white crystalline material with a melting point of 123-124°C [1]. This continuous process maintains consistent daily yields between 94-96% of theoretical values during extended operation periods [1].
The fundamental chemical reaction for mucochloric acid production involves the reaction of furfural with chlorine in aqueous hydrochloric acid medium [2]. This reaction proceeds according to the following stoichiometry, where 5 moles of chlorine are required per mole of furfural for complete conversion [2].
The reaction mechanism involves the formation of mucochloric acid through a complex multi-step process. Initially, furfural undergoes ring-opening in the presence of chlorine and hydrochloric acid, followed by chlorination and oxidation steps. The reaction mixture absorbs chlorine gas continuously while maintaining the proper temperature range of 40-110°C [2].
Optimal reaction conditions require a molar ratio of chlorine to furfural between 6:1 and 20:1, with the preferred range being 10:1 to 14:1 [2]. The reaction temperature is typically maintained between 60-90°C for industrial operations, though laboratory procedures often use 70°C for consistent results [3]. The reaction proceeds in a homogeneous liquid phase during the downward flow portion of the circulation system [1].
The recirculation system methodology represents the most significant advancement in mucochloric acid production technology [1]. This system operates on the principle of maintaining a weight ratio of added furfural to the reaction mixture of less than 1:100 [1]. This dilution ratio is critical for achieving high yields and preventing unwanted side reactions.
The recirculation system includes several key components: a reaction vessel with continuous mixing, a recirculation pump, a cooling system for product crystallization, and a gas management system for handling hydrogen chloride and carbon dioxide byproducts [1]. Nitrogen injection is used to liberate dissolved gases in the ascending portion of the circulation loop, which accelerates the liquid circulation [1].
The off-gas management system handles a mixture consisting of hydrogen chloride, carbon dioxide, nitrogen, water vapor, and trace amounts of chlorine [1]. This gas mixture is cooled, and the condensed aqueous hydrochloric acid is returned to the circulating liquid, improving overall process efficiency and reducing waste [1].
Critical reaction parameters for industrial mucochloric acid production include temperature control, chlorine excess management, residence time optimization, and concentration control [1] [2]. Temperature optimization involves maintaining the reaction mixture within the 60-110°C range, with most industrial processes operating at 70-90°C for optimal kinetics and minimal decomposition [1] [2].
Chlorine excess management is crucial for achieving complete conversion while minimizing waste. The optimal molar ratio of 10:1 to 14:1 (chlorine to furfural) provides sufficient driving force for the reaction while avoiding excessive chlorine consumption [2]. Higher ratios can improve conversion rates but increase operating costs and environmental impact.
Residence time control through continuous feeding versus batch addition significantly impacts yield and product quality. The continuous feeding approach maintains steady-state conditions and prevents accumulation of reaction intermediates that could lead to side reactions [1]. This approach has been shown to increase yields from 65% to over 94% [1].
| Parameter | Optimal Range | Impact on Yield | Industrial Application |
|---|---|---|---|
| Temperature | 60-110°C | Prevents decomposition | 70-90°C most common |
| Cl₂:Furfural ratio | 10:1 to 14:1 | Complete conversion | Raw material optimization |
| Pressure | 1-2 atm | Improved reaction rates | Standard industrial conditions |
| Concentration | < 1:100 weight ratio | Prevents side reactions | Dilution control systems |
Laboratory synthesis of mucochloric acid employs several different approaches depending on the scale and specific requirements of the research application [4] [3]. The most common laboratory method involves the direct reaction of furfural with chlorine gas in concentrated hydrochloric acid solution [3].
A typical laboratory setup includes a 2-liter round-bottom flask equipped with a reflux condenser, mechanical stirrer, chlorine dispersing tube, and means for continuous addition of reactants [2]. The flask is charged with 500 milliliters of concentrated hydrochloric acid and heated to 70°C. Chlorine gas is introduced continuously at approximately 1088 milliliters per minute, while furfural is added at a rate of 20 grams per hour [2].
Alternative laboratory methods include the manganese dioxide approach, where furfural is treated with manganese dioxide in concentrated hydrochloric acid [3]. This method operates at 60-80°C and proceeds through a two-step mechanism involving the formation of β-chloro-β-formylacrylic acid as an intermediate [3]. The yields from this method are typically 40-60%, making it suitable for research purposes but not for large-scale production [3].
For synthetic modifications and derivative preparation, laboratory methods often start with pre-formed mucochloric acid. For example, the synthesis of propargyl derivatives involves reacting mucochloric acid with propargyl alcohol in toluene using sulfuric acid as a catalyst [4]. This reaction proceeds at reflux temperature and achieves yields of approximately 79% [4].
Small-scale research synthesis frequently employs batch methods with careful control of reaction parameters. These methods are particularly useful for studying reaction mechanisms, developing new synthetic routes, and preparing research quantities of mucochloric acid derivatives [4] [3].
The purification of mucochloric acid requires specific techniques due to its crystalline nature and water solubility characteristics [5]. The most widely used purification method involves crystallization from hot water with activated charcoal treatment [5]. This process takes advantage of the temperature-dependent solubility of mucochloric acid in water.
Cooling crystallization is the primary industrial purification technique, where the hot reaction mixture is cooled to below 30°C to precipitate pure mucochloric acid crystals [2]. The cooling rate must be carefully controlled to ensure the formation of large, well-formed crystals rather than small, irregular particles [6]. Slow cooling rates promote better crystal formation and higher purity [6].
The crystallization process typically involves several steps: dissolution of the crude product in hot water, addition of activated charcoal for decolorization, filtration of the hot solution to remove insoluble impurities, and controlled cooling to precipitate the pure product [5]. The crystals are then collected by vacuum filtration and washed with cold water to remove adhering impurities [7].
Column chromatography is employed for small-scale purification, particularly in research applications [8]. Silica gel is the most common stationary phase, with various organic solvents used as the mobile phase depending on the specific impurities present [8]. This technique is particularly useful when dealing with complex mixtures or when preparing derivatives of mucochloric acid [8].
Recrystallization procedures may be repeated multiple times to achieve the required purity level [7]. Each recrystallization cycle improves purity but reduces overall yield, so the number of cycles must be optimized based on the intended application [7]. For pharmaceutical applications, multiple recrystallization cycles are often necessary to meet stringent purity requirements [6].
| Purification Method | Advantages | Applications | Typical Conditions |
|---|---|---|---|
| Water crystallization | High purity, simple procedure | Large-scale production | Hot water, activated charcoal |
| Cooling crystallization | Efficient impurity separation | Industrial processes | Cooling below 30°C |
| Column chromatography | Suitable for small quantities | Research applications | Silica gel, organic solvents |
| Vacuum filtration | Removes soluble impurities | Final product isolation | Cold solvent wash |
| Recrystallization | Repeated purification cycles | High-purity requirements | Multiple crystallizations |
Yield optimization in mucochloric acid production focuses on several key strategies that can significantly improve overall process efficiency and product quality [1] [2]. The most impactful optimization approach involves implementing recirculation system technology, which can increase yields from 65% to 94-96% [1].
Controlled addition rates represent another crucial optimization strategy. Maintaining the furfural to reaction mixture weight ratio below 1:100 prevents localized high concentrations that can lead to side reactions [1]. This approach requires precise control systems but provides substantial improvements in both yield and product quality [1].
Temperature optimization involves maintaining the reaction within the optimal range of 60-110°C while avoiding temperature excursions that could cause decomposition [1] [2]. Most industrial processes operate at 70-90°C, which provides the best balance between reaction rate and product stability [1] [2].
Chlorine excess management requires careful balance between ensuring complete conversion and minimizing waste. The optimal molar ratio of 10:1 to 14:1 (chlorine to furfural) provides sufficient driving force while avoiding excessive chlorine consumption [2]. Advanced process control systems can monitor and adjust chlorine addition rates in real-time to maintain optimal conditions [9].
Residence time control through continuous feeding versus batch addition significantly impacts both yield and process efficiency. Continuous feeding maintains steady-state conditions and prevents accumulation of intermediates that could lead to side reactions [1]. This approach also enables better heat management and more consistent product quality [1].
Purification efficiency optimization focuses on immediate cooling and crystallization to minimize product degradation and improve recovery [1]. The implementation of efficient heat exchange systems and controlled cooling rates can significantly improve crystal quality and overall yield [6].
| Optimization Strategy | Technical Implementation | Expected Yield Improvement | Industrial Benefits |
|---|---|---|---|
| Recirculation system | Continuous circulation, weight ratio control | 65% to 94-96% | Highly scalable process |
| Addition rate control | Maintain furfural:mixture < 1:100 | Reduced side reactions | Cost-effective production |
| Temperature optimization | 60-110°C range control | Optimal kinetics | Energy efficiency |
| Chlorine management | 10:1 to 14:1 Cl₂:furfural ratio | Complete conversion | Raw material optimization |
| Residence time control | Continuous vs batch feeding | Enhanced mass transfer | Process intensification |
| Purification efficiency | Immediate cooling, crystallization | Higher product purity | Quality control |
The implementation of these optimization strategies requires integrated process control systems that can monitor and adjust multiple parameters simultaneously [9]. Modern industrial installations often employ multi-task learning algorithms and advanced process optimization techniques to continuously improve yield and efficiency [10].